1-benzyl-6-cyclopropyl-3-methyl-N-(thiophen-2-ylmethyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide
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Overview
Description
1-BENZYL-6-CYCLOPROPYL-3-METHYL-N~4~-(2-THIENYLMETHYL)-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE is a complex organic compound that belongs to the pyrazolopyridine class. This compound is characterized by its unique structure, which includes a benzyl group, a cyclopropyl group, a methyl group, and a thienylmethyl group attached to a pyrazolopyridine core. The presence of these diverse functional groups makes it a compound of interest in various fields of scientific research.
Preparation Methods
The synthesis of 1-BENZYL-6-CYCLOPROPYL-3-METHYL-N~4~-(2-THIENYLMETHYL)-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the pyrazolopyridine core: This can be achieved through a cyclization reaction involving appropriate precursors.
Introduction of the benzyl group: This step often involves a benzylation reaction using benzyl halides in the presence of a base.
Addition of the cyclopropyl group: This can be done through a cyclopropanation reaction.
Methylation: Introduction of the methyl group is typically achieved using methylating agents such as methyl iodide.
Attachment of the thienylmethyl group: This step involves a thienylmethylation reaction, often using thienylmethyl halides.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of catalysts to enhance reaction rates.
Chemical Reactions Analysis
1-BENZYL-6-CYCLOPROPYL-3-METHYL-N~4~-(2-THIENYLMETHYL)-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups involved. Common reagents include halides, acids, and bases.
Cycloaddition: It can participate in cycloaddition reactions, forming larger ring structures.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1-BENZYL-6-CYCLOPROPYL-3-METHYL-N~4~-(2-THIENYLMETHYL)-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in industrial processes.
Mechanism of Action
The mechanism of action of 1-BENZYL-6-CYCLOPROPYL-3-METHYL-N~4~-(2-THIENYLMETHYL)-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use.
Comparison with Similar Compounds
1-BENZYL-6-CYCLOPROPYL-3-METHYL-N~4~-(2-THIENYLMETHYL)-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE can be compared with other similar compounds, such as:
Pyrazolopyridines: These compounds share the pyrazolopyridine core but differ in the attached functional groups.
Benzyl derivatives: Compounds with a benzyl group attached to various cores.
Cyclopropyl derivatives: Compounds containing a cyclopropyl group.
Thienylmethyl derivatives: Compounds with a thienylmethyl group.
The uniqueness of 1-BENZYL-6-CYCLOPROPYL-3-METHYL-N~4~-(2-THIENYLMETHYL)-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C23H22N4OS |
---|---|
Molecular Weight |
402.5 g/mol |
IUPAC Name |
1-benzyl-6-cyclopropyl-3-methyl-N-(thiophen-2-ylmethyl)pyrazolo[3,4-b]pyridine-4-carboxamide |
InChI |
InChI=1S/C23H22N4OS/c1-15-21-19(23(28)24-13-18-8-5-11-29-18)12-20(17-9-10-17)25-22(21)27(26-15)14-16-6-3-2-4-7-16/h2-8,11-12,17H,9-10,13-14H2,1H3,(H,24,28) |
InChI Key |
QMWJJSKADKYMIS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C2=C1C(=CC(=N2)C3CC3)C(=O)NCC4=CC=CS4)CC5=CC=CC=C5 |
Origin of Product |
United States |
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